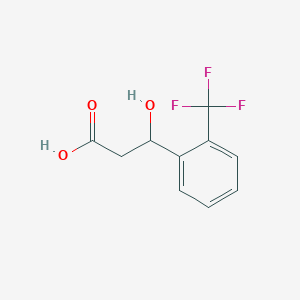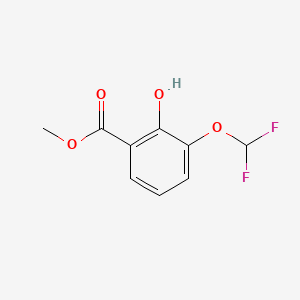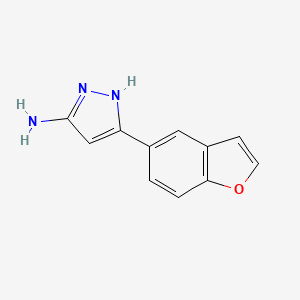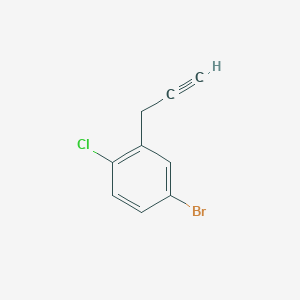
4-Bromo-1-chloro-2-(prop-2-yn-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-chloro-2-(prop-2-yn-1-yl)benzene is an organic compound with the molecular formula C9H6BrCl. It is a derivative of benzene, substituted with bromine, chlorine, and a prop-2-yn-1-yl group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-chloro-2-(prop-2-yn-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-1-chlorobenzene.
Alkylation Reaction: The 4-bromo-1-chlorobenzene undergoes an alkylation reaction with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.
Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized to form various functional groups, such as aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzene derivatives.
Oxidation Products: Aldehydes, carboxylic acids, or ketones.
Reduction Products: Alkanes or alkenes, depending on the extent of reduction.
Aplicaciones Científicas De Investigación
4-Bromo-1-chloro-2-(prop-2-yn-1-yl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for potential pharmacological properties and as a building block for drug development.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Chemical Biology: Employed in the study of biochemical pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-chloro-2-(prop-2-yn-1-yl)benzene depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In medicinal chemistry, its mechanism would involve interaction with biological targets, potentially affecting molecular pathways and cellular processes.
Comparación Con Compuestos Similares
4-Bromo-2-chloro-1-(prop-2-yn-1-yloxy)benzene: Similar structure but with an additional oxygen atom.
4-Bromo-1-chloro-2-(prop-2-yn-1-yloxy)benzene: Another derivative with a different substitution pattern.
Uniqueness: 4-Bromo-1-chloro-2-(prop-2-yn-1-yl)benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in targeted synthetic applications and research studies.
Propiedades
Fórmula molecular |
C9H6BrCl |
|---|---|
Peso molecular |
229.50 g/mol |
Nombre IUPAC |
4-bromo-1-chloro-2-prop-2-ynylbenzene |
InChI |
InChI=1S/C9H6BrCl/c1-2-3-7-6-8(10)4-5-9(7)11/h1,4-6H,3H2 |
Clave InChI |
ZNVQHJWPMIEYII-UHFFFAOYSA-N |
SMILES canónico |
C#CCC1=C(C=CC(=C1)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![alpha-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-methanol](/img/structure/B13597418.png)

![2-Vinylbicyclo[2.2.1]heptane](/img/structure/B13597433.png)

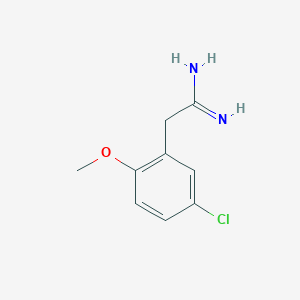


![Imidazo[1,5-a]pyridin-5-yl(phenyl)methanol](/img/structure/B13597467.png)

